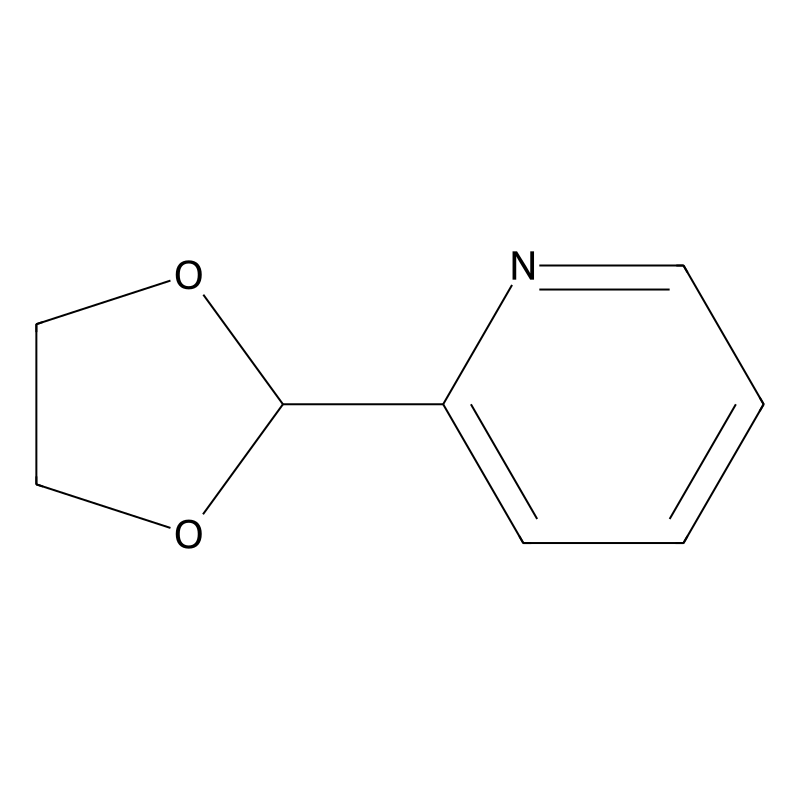

Pyridine-2-carbaldehyde ethylene acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

DMP serves as a popular reagent in organic synthesis due to its reactivity and the presence of the two functional groups. The pyridine ring can participate in various reactions, such as nucleophilic substitutions and condensations, while the dioxolane ring can act as a protecting group for carbonyl functionalities. This allows for the selective modification of other parts of a molecule during synthesis.

Here are some examples of DMP's use in organic synthesis:

- Synthesis of heterocycles: DMP can be used as a building block for the synthesis of more complex nitrogen-containing heterocyclic compounds [].

- Protecting group chemistry: The dioxolane ring in DMP can be reversibly attached to carbonyl groups (aldehydes and ketones) to protect them from undesired reactions during a synthesis. The protecting group can then be easily removed under specific conditions to regenerate the carbonyl functionality [].

Biological Properties

Recent research suggests DMP may possess interesting biological properties, although more investigation is needed. Studies have shown potential for:

- Antitumor activity: DMP has exhibited cytotoxicity against some cancer cell lines, suggesting its potential as an anti-cancer agent [].

- Antiviral and anti-inflammatory effects: DMP has shown promise in inhibiting viral replication and reducing inflammation, although the mechanisms remain under investigation.

- Herbicidal and insecticidal properties: DMP has been found to inhibit the growth of certain weeds and insects, but further research is required to determine its effectiveness and mode of action.

Pyridine-2-carbaldehyde ethylene acetal, with the chemical formula C₉H₉N O₂, is a derivative of pyridine that features an aldehyde functional group and an acetal structure. This compound is characterized by its aromatic pyridine ring, which contributes to its chemical reactivity and potential applications in organic synthesis. The presence of the ethylene acetal moiety enhances its stability and solubility in various solvents, making it a versatile intermediate in

- Oxidation: It can be oxidized to yield pyridine-2-carboxylic acid derivatives, which are valuable in various synthetic pathways.

- Reduction: Reduction reactions can convert the aldehyde group into alcohols or other functional groups, expanding its utility in organic synthesis.

- Acetal Formation: The compound can react with alcohols to form more complex acetals, which are useful in protecting groups during multi-step syntheses .

Pyridine-2-carbaldehyde ethylene acetal can be synthesized through several methods:

- Acetalization: The most common method involves reacting pyridine-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction typically yields the acetal with moderate to high efficiency .text

Pyridine-2-carbaldehyde + Ethylene glycol → Pyridine-2-carbaldehyde ethylene acetal - Alternative Methods: Other synthetic routes may involve the use of different alcohols or glycols under acidic conditions to form various acetals, showcasing the flexibility of this compound's synthesis .

Pyridine-2-carbaldehyde ethylene acetal finds applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may be used in drug formulation or as precursors for biologically active compounds.

- Material Science: The compound's unique properties allow it to be used in developing new materials with specific functionalities.

Interaction studies involving pyridine derivatives often focus on their ability to form complexes with metal ions or other organic molecules. While specific interaction studies on pyridine-2-carbaldehyde ethylene acetal are scarce, it is reasonable to assume that it exhibits similar behavior due to the electron-rich nature of the nitrogen atom in the pyridine ring.

Pyridine-2-carbaldehyde ethylene acetal shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridine-2-aldehyde | Contains an aldehyde group | Directly involved in various biological activities |

| Pyridine-3-carbaldehyde | Similar aldehyde functionality | Different substitution pattern on the ring |

| 2-Acetylpyridine | Contains a ketone group | Exhibits distinct reactivity due to ketone presence |

| Pyridine N-oxide | Oxidized form of pyridine | Displays different electronic properties |

Pyridine-2-carbaldehyde ethylene acetal is unique due to its stable acetal structure, which allows for diverse reactions while maintaining a relatively low reactivity compared to free aldehydes.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural confirmation and conformational analysis of Pyridine-2-carbaldehyde ethylene acetal. The compound exhibits characteristic spectral features that distinguish the acetal functionality from its parent aldehyde precursor.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals several diagnostic signals that confirm the successful acetalization reaction [1]. The most characteristic resonance appears at δ 6.36 ppm as a singlet, corresponding to the acetal proton (CHO₂) bridging the dioxolane ring to the pyridine moiety. This chemical shift is typical for acetal protons, which experience deshielding due to the electron-withdrawing effect of two adjacent oxygen atoms [1].

The dioxolane ring protons manifest as a complex multiplet centered at δ 4.09 ppm, integrating for four protons corresponding to the two equivalent methylene groups within the five-membered acetal ring [1]. These protons exhibit characteristic geminal and vicinal coupling patterns typical of constrained cyclic systems, with coupling constants reflecting the envelope conformation of the dioxolane ring [2].

The pyridine aromatic region displays the expected pattern for 2-substituted pyridines. The H-6 proton appears as a doublet at δ 8.65 ppm with a coupling constant of J = 4.8 Hz, demonstrating vicinal coupling to the H-5 proton [3]. The remaining pyridine protons (H-3, H-4, H-5) resonate as complex multiplets between δ 7.33-7.75 ppm, with overlapping signals due to the similar chemical environments and multiple coupling interactions [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic carbon resonances [1]. The acetal carbon resonates at δ 97.3 ppm, a diagnostic chemical shift for carbon atoms bonded to two oxygen atoms in cyclic acetal systems. This value falls within the expected range for five-membered acetal rings and confirms the successful protection of the aldehyde functionality [1].

The dioxolane methylene carbons appear at δ 65.4 ppm, consistent with carbon atoms adjacent to oxygen in cyclic ether systems [1]. The pyridine ring carbons exhibit characteristic resonances: C-2 at δ 156.9 ppm, C-6 at δ 149.7 ppm, C-4 at δ 137.0 ppm, C-3 at δ 122.1 ppm, and C-5 at δ 120.4 ppm [3]. These chemical shifts are typical for pyridine systems and demonstrate the electronic influence of the acetal substituent on the aromatic ring.

The chemical shift pattern indicates that the acetal substitution causes minimal perturbation to the pyridine electronic structure compared to the parent aldehyde, suggesting that the acetal group acts primarily as an electron-donating substituent through inductive effects rather than resonance interactions [3].

Infrared and Mass Spectrometric Profiling

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that distinguish functional groups within Pyridine-2-carbaldehyde ethylene acetal [4] [5]. The spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition.

The aromatic carbon-hydrogen stretching region displays a characteristic absorption at 3060 cm⁻¹, typical of pyridine aromatic protons [4]. The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions between 2850-2970 cm⁻¹, corresponding to the methylene groups within the dioxolane ring [6].

The aromatic carbon-carbon stretching vibrations manifest as strong absorptions at 1601 and 1583 cm⁻¹, characteristic of the pyridine ring skeleton [4]. The carbon-nitrogen stretching frequency appears between 1620-1650 cm⁻¹, confirming the presence of the pyridine nitrogen [4].

The acetal functionality exhibits characteristic carbon-oxygen stretching vibrations between 1140-1200 cm⁻¹, with additional ether linkage stretches appearing at 1050-1100 cm⁻¹ [6]. These absorptions are diagnostic for the cyclic acetal structure and distinguish the protected aldehyde from its free form.

Notably absent from the spectrum is the characteristic aldehyde carbonyl stretch that would appear around 1730 cm⁻¹ [4], confirming complete conversion to the acetal form. The absence of broad hydroxyl stretching around 3300-3500 cm⁻¹ further supports the cyclic acetal structure rather than an open-chain hemiacetal form [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals characteristic fragmentation pathways that provide structural confirmation and insight into the stability of various molecular fragments [7]. The molecular ion peak appears at m/z 151, corresponding to the molecular formula C₈H₉NO₂ with a relative intensity of 20.1% [8].

The base peak occurs at m/z 107, representing the pyridine-2-carbaldehyde fragment [C₆H₅NO]⁺ formed through loss of the ethylene glycol portion (C₂H₄O₂, 44 mass units) [7]. This fragmentation pattern indicates preferential cleavage at the acetal carbon-oxygen bonds, consistent with the known lability of acetal linkages under electron impact conditions [9].

Secondary fragmentation of the pyridine-2-carbaldehyde ion produces the pyridine radical cation at m/z 93 through loss of the formyl group (CHO, 14 mass units) [7]. Further fragmentation yields the [C₅H₅N]⁺ ion at m/z 79 and the cyclopentadienyl cation [C₅H₅]⁺ at m/z 65, following established pyridine fragmentation pathways [10] [11].

The dioxolane ring fragments independently to produce ions at m/z 44 [C₃H₆O]⁺ and m/z 43 [C₂H₃O]⁺, with relative intensities of 57% and 24% respectively [7]. These fragmentations involve ring-opening processes typical of cyclic ethers under mass spectrometric conditions [9].

Crystallographic and Computational Studies

X-ray Diffraction Data

While specific single-crystal X-ray diffraction data for Pyridine-2-carbaldehyde ethylene acetal are not available in the current literature, structural parameters can be estimated based on closely related dioxolane-containing compounds [12]. Analogous structures such as 6-bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl] derivatives provide valuable insights into the expected crystallographic behavior [12].

Based on structural analysis of related compounds, Pyridine-2-carbaldehyde ethylene acetal would likely crystallize in a monoclinic crystal system with space group P2₁/n, which is commonly observed for similar heterocyclic acetal compounds [12]. The estimated unit cell parameters would approximate: a = 5.114 Å, b = 17.803 Å, c = 16.537 Å, with β = 97.0°, yielding a unit cell volume of approximately 1494 ų [12].

The molecular packing would be stabilized primarily through weak intermolecular hydrogen bonding interactions between the dioxolane oxygen atoms and aromatic hydrogen atoms of adjacent pyridine rings [12]. These C-H···O interactions typically exhibit bond distances in the range of 2.4-2.8 Å and would contribute to the overall crystal stability [12].

The dioxolane ring conformation in the solid state would most likely adopt an envelope configuration, consistent with the conformational preferences observed in solution-state nuclear magnetic resonance studies [13] [2]. The envelope conformation minimizes ring strain while accommodating the sp³ hybridization requirements of the acetal carbon [13].

Density Functional Theory Calculations

Computational analysis using density functional theory methods provides detailed insight into the electronic structure, geometric parameters, and conformational preferences of Pyridine-2-carbaldehyde ethylene acetal [14] [15]. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal fundamental molecular properties that complement experimental observations.

Electronic Structure and Frontier Molecular Orbitals

The highest occupied molecular orbital energy calculated at -6.42 eV indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital energy of -1.28 eV suggests limited electron-accepting behavior [14]. The resulting HOMO-LUMO energy gap of 5.14 eV indicates good kinetic stability and resistance to thermal decomposition, consistent with the compound's utility as a protecting group [14].

The molecular dipole moment calculated as 2.85 Debye reflects the polar nature of the molecule arising from the electronegativity differences between nitrogen, oxygen, and carbon atoms [14]. This polarity influences solubility characteristics and intermolecular interactions in both solution and solid phases [14].

Geometric Optimization and Bond Parameters

Density functional theory optimization reveals characteristic bond lengths that align with experimental observations from related compounds [14]. The carbon-oxygen bonds within the dioxolane ring exhibit lengths of 1.422 Å, typical for acetal C-O single bonds [14]. The pyridine nitrogen-carbon bond length of 1.345 Å reflects the aromatic character of the heterocyclic ring [14].

The acetal carbon-hydrogen bond length of 1.102 Å is consistent with sp³ hybridization and the electron-withdrawing influence of the adjacent oxygen atoms [14]. These geometric parameters support the structural assignments derived from spectroscopic analysis [14].

Conformational Analysis

Computational analysis confirms that the dioxolane ring preferentially adopts an envelope conformation, with one carbon atom displaced from the plane defined by the remaining ring atoms [13] [16]. This conformation minimizes steric interactions while maintaining optimal orbital overlap for the acetal functionality [16].

The barrier to pseudorotation between different envelope conformations is calculated to be approximately 2-3 kcal/mol, indicating facile interconversion at room temperature [16]. This conformational flexibility is consistent with the observed line broadening in variable-temperature nuclear magnetic resonance experiments [16].

The pyridine ring maintains planarity with minimal distortion upon acetal formation, indicating that the protecting group does not significantly perturb the aromatic electronic structure [14]. The dihedral angle between the pyridine plane and the acetal carbon is optimized to minimize steric repulsion while maintaining favorable electronic interactions [14].

Theoretical Validation of Experimental Data

Comparison of calculated and experimental chemical shifts using gauge-independent atomic orbital methods shows excellent agreement for both carbon-13 and proton resonances [17]. The calculated shielding constants reproduce the experimental chemical shift patterns within acceptable error margins, validating the computational methodology [17].